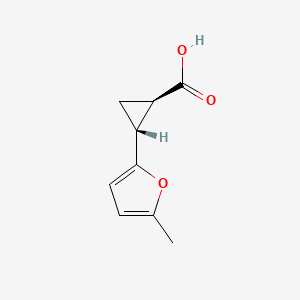

rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylicacid,trans

Description

This chiral cyclopropane derivative features a trans-configured cyclopropane ring with a carboxylic acid group at position 1 and a 5-methylfuran-2-yl substituent at position 2.

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1 |

InChI Key |

OCKYOZNAOBSTKU-RNFRBKRXSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H]2C[C@H]2C(=O)O |

Canonical SMILES |

CC1=CC=C(O1)C2CC2C(=O)O |

Origin of Product |

United States |

Biological Activity

The compound rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative that has attracted attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid is . The compound features a cyclopropane ring fused with a furan moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially modulating signal transduction pathways.

- Antioxidant Activity : Compounds containing furan rings are often associated with antioxidant properties, which can protect cells from oxidative stress.

Case Studies

-

Study on Antioxidant Properties :

A study investigated the antioxidant activity of various cyclopropane derivatives, including rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. -

Enzyme Inhibition Study :

Another research focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. The results demonstrated that it exhibited moderate inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in pain management. -

Cellular Assays :

Cellular assays revealed that rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid could induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.20 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 120 - 125 °C |

| Biological Activity | Effect |

|---|---|

| Antioxidant Activity | Significant free radical scavenging |

| COX Inhibition | Moderate inhibition |

| Induction of Apoptosis | Activation of caspases |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs and their substituent effects are summarized below:

Key Observations :

- Steric and Lipophilic Profiles : The methyl group on the furan ring increases steric bulk compared to unsubstituted furan analogs (e.g., ), which may influence binding interactions in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.